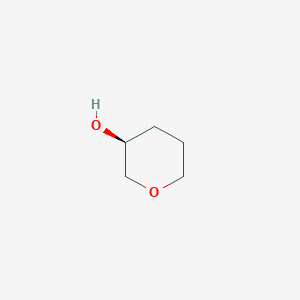
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It has a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a carboxylate group at the 2nd position .Applications De Recherche Scientifique
Wastewater Treatment
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: has been studied for its potential use in wastewater treatment. Research indicates that derivatives of this compound can be effective in the adsorption and removal of dyes such as methyl orange from wastewater . This application is particularly relevant for the treatment of industrial dye effluents, aiming to reduce the environmental impact of textile and dyeing industries.
Antimicrobial Activity
Quinoxaline derivatives exhibit a range of biological activities, including antimicrobial propertiesMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate can serve as a precursor for synthesizing compounds with potential antibacterial and antifungal effects, which are crucial in the development of new medications .
Cancer Research
In the field of oncology, quinoxaline derivatives have been identified as promising agents due to their cytotoxic properties against cancer cells. The compound could be utilized in the synthesis of novel chemotherapeutic agents that target specific cancerous cells .
Antiviral Applications
The structural framework of quinoxaline is significant in the synthesis of antiviral drugs. Given the ongoing need for effective treatments against viral infections, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate could play a role in creating compounds to combat viruses, including emerging strains .
Agricultural Chemicals
Quinoxaline derivatives are also explored for their use in agriculture, particularly in the synthesis of plant protection agents. These compounds can help in controlling plant viruses, thus safeguarding crops and ensuring food security .
Neurological Disorders
There is ongoing research into the therapeutic applications of quinoxaline derivatives for neurological conditions such as schizophreniaMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate may contribute to the development of drugs that address the complex mechanisms involved in such disorders .
Propriétés
IUPAC Name |
methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKARKXODXILSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

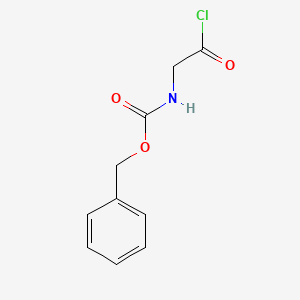
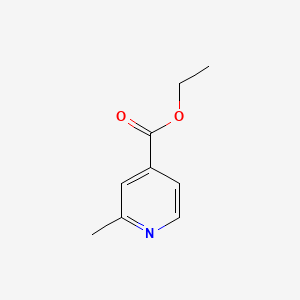
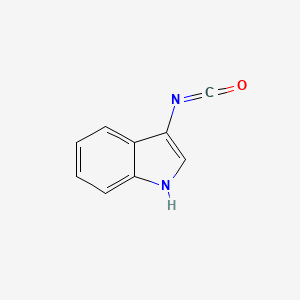
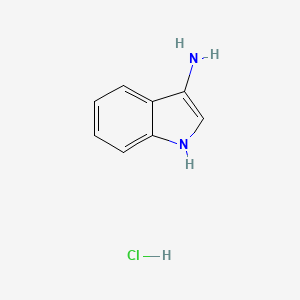
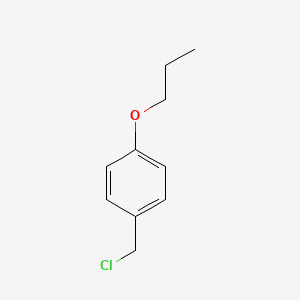
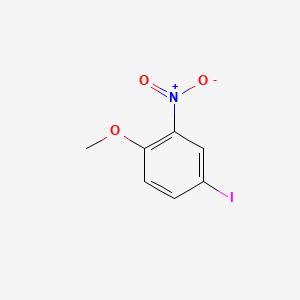
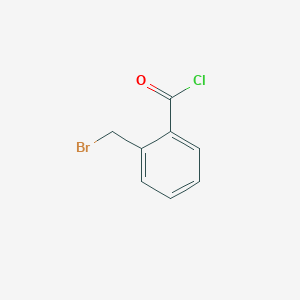

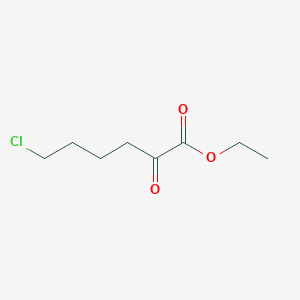
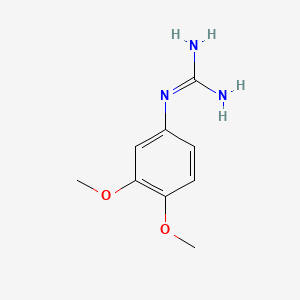
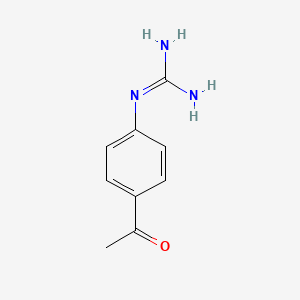
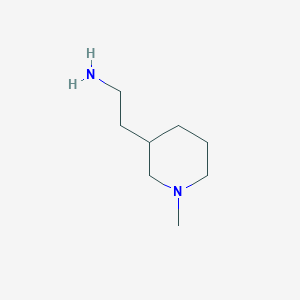
![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
